Glucuronide de kétoprofène

Vue d'ensemble

Description

Ketoprofen glucuronide is a phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen . It is formed via glucuronidation by the UDP-glucuronosyltrasferase (UGT) isoforms UGT1A3, UGT1A9, UGT1A10, and UGT2B7 . The glucuronide conjugate of ketoprofen is known to be substantially excreted by the kidney .

Synthesis Analysis

Ketoprofen is rapidly absorbed, metabolized, and excreted as glucuronic ester, also known as ketoprofen glucuronide, through urine . The most common methods to produce pure or enantiomeric-enriched drugs are asymmetric synthesis, kinetic resolution, crystallization, and others .

Molecular Structure Analysis

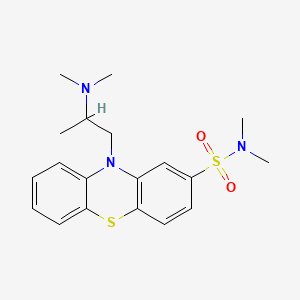

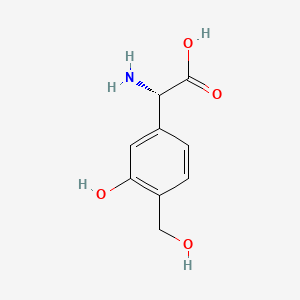

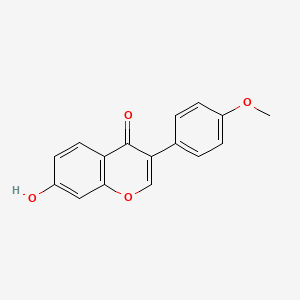

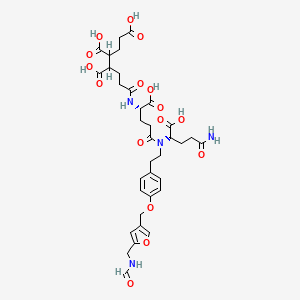

The molecular formula of Ketoprofen glucuronide is C22H22O9 . Its average mass is 430.405 Da and its monoisotopic mass is 430.126373 Da .

Chemical Reactions Analysis

The reactivity of the acyl glucosides and glucuronides of ketoprofen has been studied extensively. The individual reaction rates of acyl migration and hydrolysis in buffer were calculated based on the kinetic model . The extent of binding increased with the concentration of both protein and glucuronide .

Physical And Chemical Properties Analysis

Ketoprofen glucuronide has a density of 1.5±0.1 g/cm3, a boiling point of 661.0±55.0 °C at 760 mmHg, and a flash point of 230.5±25.0 °C . It has 9 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

Applications De Recherche Scientifique

Formation d'adduits covalents avec l'UDP-glucuronosyltransférase

Le glucuronide de kétoprofène, un métabolite des anti-inflammatoires non stéroïdiens (AINS), peut se lier de manière covalente aux protéines endogènes . Cette formation d'adduits covalents peut entraîner un dysfonctionnement des protéines cibles . L'étude a également révélé que la capacité du diclofénac-AG à former des adduits covalents avec l'UGT1A9 ou l'UGT2B7 était environ 10 fois supérieure à celle de l'acide méfénamique-AG .

Formation d'adduits covalents stéréosélective

Le glucuronide des deux énantiomères du kétoprofène présente des réactivités différentes vis-à-vis de l'albumine sérique humaine (HSA) . Le rendement maximal en adduits avec le glucuronide de l'énantiomère S était deux fois plus élevé que celui obtenu avec le glucuronide de son antipode . L'étendue maximale de la liaison irréversible était de 4 heures pour le conjugué R-kétoprofène, mais elle était plus tardive pour la forme S .

Réactivité avec l'albumine

Des modifications chimiques de l'albumine ont indiqué que le glucuronide de l'isomère S ne réagissait qu'avec les résidus de lysine, tandis que la forme R se liait de manière covalente principalement aux résidus de tyrosine et secondairement aux résidus de lysine .

Rôle dans le métabolisme des médicaments

Le this compound joue un rôle crucial dans le métabolisme des médicaments. Il fait partie du développement d'une méthode HPLC-MS/MS rapide et fiable pour la quantification des énantiomères de l'ibuprofène (IBP) dans le plasma humain .

Mécanisme D'action

Target of Action

Ketoprofen glucuronide is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The primary targets of ketoprofen glucuronide are the enzymes involved in the glucuronidation process, specifically the uridine 5’-diphospho-glucuronosyltransferases (UGTs) . These enzymes play a crucial role in the metabolism of xenobiotics and endobiotics .

Mode of Action

Ketoprofen glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of ketoprofen in the presence of UGT enzymes . This process is known as glucuronidation, a major phase II metabolic pathway. The glucuronidation process increases the water solubility of the parent compound, ketoprofen, facilitating its excretion from the body .

Biochemical Pathways

The formation of ketoprofen glucuronide involves the glucuronidation pathway. This pathway is part of the body’s defense mechanism to eliminate potentially harmful substances. The glucuronidation process transforms lipophilic compounds into more water-soluble metabolites, enabling their elimination from the body via urine or bile .

Pharmacokinetics

The pharmacokinetic properties of ketoprofen glucuronide are largely determined by its formation and elimination processes. The formation of ketoprofen glucuronide is catalyzed by UGT enzymes, primarily in the liver . Once formed, ketoprofen glucuronide, due to its increased water solubility, can be readily excreted from the body via the kidneys .

Result of Action

The formation of ketoprofen glucuronide is a detoxification process that facilitates the elimination of ketoprofen from the body. For instance, acyl glucuronides, a class of glucuronide conjugates to which ketoprofen glucuronide belongs, have been implicated in the toxicity of several carboxylic acid-containing drugs .

Action Environment

Environmental factors can influence the action of ketoprofen glucuronide. For instance, the activity of UGT enzymes, which are responsible for the formation of ketoprofen glucuronide, can be influenced by various factors such as age, sex, genetic polymorphisms, and exposure to certain environmental chemicals . Furthermore, the presence of ketoprofen and its metabolites in the environment, due to their widespread use and subsequent excretion, has raised concerns about potential ecological impacts .

Safety and Hazards

Ketoprofen glucuronide is a metabolite of ketoprofen, which is known to cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . NSAIDs also cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Orientations Futures

Future research could focus on the benefit and efficiency of using Candida rugosa lipase to kinetically resolve racemic ketoprofen by an environmentally friendly protocol and with the recycling of the undesired ®-ketoprofen . This could lead to more efficient production methods for ketoprofen glucuronide and other similar compounds.

Analyse Biochimique

Biochemical Properties

Ketoprofen glucuronide plays a significant role in biochemical reactions as a phase II metabolite. It is primarily formed in the liver by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to ketoprofen, resulting in the formation of ketoprofen glucuronide . The interaction between ketoprofen glucuronide and UGT is essential for the detoxification and excretion of ketoprofen from the body. Additionally, ketoprofen glucuronide interacts with transport proteins such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs), which facilitate its movement across cellular membranes .

Cellular Effects

Ketoprofen glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that ketoprofen glucuronide can affect the activity of certain enzymes and proteins involved in these processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . This inhibition can lead to reduced inflammation and pain. Furthermore, ketoprofen glucuronide can modulate gene expression by interacting with nuclear receptors and transcription factors, thereby influencing cellular responses to inflammation and stress .

Molecular Mechanism

The molecular mechanism of action of ketoprofen glucuronide involves its binding interactions with various biomolecules. Ketoprofen glucuronide can irreversibly bind to plasma proteins such as albumin, forming covalent adducts . This binding is stereoselective, with the R-enantiomer of ketoprofen glucuronide binding to site II of albumin, while the S-enantiomer binds to site I . These interactions can affect the transport and distribution of ketoprofen glucuronide in the body. Additionally, ketoprofen glucuronide can inhibit the activity of UGT enzymes, leading to reduced glucuronidation of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ketoprofen glucuronide can change over time. The stability and degradation of ketoprofen glucuronide are influenced by various factors, including pH, temperature, and the presence of other biomolecules . Studies have shown that ketoprofen glucuronide can serve as a potential reservoir for the parent drug, ketoprofen, due to its ability to release ketoprofen upon hydrolysis . Long-term exposure to ketoprofen glucuronide can also lead to changes in cellular function, such as alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of ketoprofen glucuronide can vary with different dosages in animal models. Studies have shown that low doses of ketoprofen glucuronide can effectively reduce inflammation and pain without causing significant adverse effects . High doses of ketoprofen glucuronide can lead to toxicity and adverse effects, such as gastrointestinal bleeding and renal toxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Ketoprofen glucuronide is involved in several metabolic pathways, including glucuronidation and enterohepatic recirculation. The primary pathway involves the conjugation of ketoprofen with glucuronic acid by UGT enzymes in the liver . The resulting ketoprofen glucuronide is then excreted into the bile and can undergo enterohepatic recirculation, where it is reabsorbed in the intestine and transported back to the liver . This process can prolong the half-life of ketoprofen and enhance its therapeutic effects.

Transport and Distribution

The transport and distribution of ketoprofen glucuronide within cells and tissues are mediated by various transporters and binding proteins. Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) facilitate the uptake of ketoprofen glucuronide into liver and kidney cells . Multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) are involved in the efflux of ketoprofen glucuronide from cells into bile and urine . These transporters play a crucial role in the localization and accumulation of ketoprofen glucuronide in different tissues.

Subcellular Localization

Ketoprofen glucuronide is primarily localized in the endoplasmic reticulum of liver cells, where it is formed by UGT enzymes . The presence of ketoprofen glucuronide in the endoplasmic reticulum can affect its activity and function. For example, ketoprofen glucuronide can inhibit the glucuronidation of other substrates by binding to UGT enzymes in the endoplasmic reticulum . Additionally, ketoprofen glucuronide can be transported to other subcellular compartments, such as lysosomes, where it can undergo further metabolism and degradation .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-LYFYOZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998002 | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

76690-94-3 | |

| Record name | Ketoprofen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76690-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoprofen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076690943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.